7|A-O-Methylmorroniside
Description
7-O-Methylmorroniside is an iridoid glucoside derived from plants such as Cornus officinalis and Mussaenda luteola . Its molecular formula is C₁₈H₂₈O₁₁, with a molecular weight of 420.41 g/mol and CAS numbers 41679-97-4 (R-configuration) and 119943-46-3 (S-configuration) . The compound is characterized by a methyl group substitution at the 7-O position of the morroniside backbone. It exists as a white crystalline powder with a density of 1.4 g/cm³, boiling point of 604.5°C, and logP value of -2.62, indicating high hydrophilicity .
Pharmacologically, 7-O-Methylmorroniside exhibits anti-inflammatory activity and is studied for its role in metabolic and renal diseases, particularly diabetic nephropathy . It is also used as a reference standard in analytical chemistry due to its high purity (≥98%) and well-characterized structure .
Properties
Molecular Formula |
C18H28O11 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl (1S,3R,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11+,12+,13+,14-,15+,17-,18-/m0/s1 |
InChI Key |
IZODPOCIKVLNIL-ZMBMZZJNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7|A-O-Methylmorroniside typically involves the methylation of morroniside. This process can be catalyzed by molecular iodine in acetone, resulting in the formation of 7-O-alkyl ether derivatives . The reaction conditions are generally mild and neutral, making it a straightforward synthesis.
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from the dried ripe sarcocarp of Cornus officinalis. The extraction process involves repeated silica gel vacuum liquid chromatography using methanol/dichloromethane as solvents .
Chemical Reactions Analysis
Types of Reactions: 7|A-O-Methylmorroniside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as sodium methoxide.
Major Products Formed: The major products formed from these reactions include various methylated and demethylated derivatives of this compound .
Scientific Research Applications
7|A-O-Methylmorroniside has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of biologically active compounds.
Biology: Studied for its neuroprotective effects against glutamate-induced toxicity in hippocampal cells.
Medicine: Investigated for its potential as an anti-inflammatory and anti-diabetic agent.
Industry: Utilized in the production of skin-whitening agents due to its melanin inhibitory effects.
Mechanism of Action
The mechanism of action of 7|A-O-Methylmorroniside involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the expression of E-selectin, a molecule involved in inflammatory processes.
Neuroprotective Effects: It protects neurons by inhibiting glutamate-induced toxicity, potentially through the modulation of oxidative stress pathways.
Comparison with Similar Compounds
7-O-Ethylmorroniside
Molecular Formula : C₁₉H₃₀O₁₁
Molecular Weight : 434.43 g/mol
CAS Number : 945721-10-8
Key Differences :
- The ethyl group substitution at the 7-O position increases molecular weight by 14.02 g/mol compared to the methyl derivative.
- Physical properties include a slightly higher boiling point (611.7°C vs. 604.5°C) and density (1.41 g/cm³ vs. 1.4 g/cm³) .
- Solubility: Both compounds are soluble in methanol, ethanol, and water but insoluble in non-polar solvents like petroleum ether .
Pharmacological Profile: 7-O-Ethylmorroniside is also sourced from Cornus officinalis and shares applications in diabetic nephropathy research.
7α-O-Methylmorroniside
Molecular Formula : C₁₈H₂₈O₁₁
Molecular Weight : 420.41 g/mol
CAS Number : 119943-45-2
Key Differences :
- This compound is a stereoisomer of 7-O-Methylmorroniside, differing in the spatial arrangement of the methyl group at the 7α position.
8-O-Acetylshanzhiside Methyl Ester
Molecular Formula: C₂₀H₂₈O₁₂ Molecular Weight: 460.43 g/mol CAS Number: Not specified in evidence. Key Differences:
- Structural modifications include an acetyl group at the 8-O position and a methyl ester moiety.
Functional Comparison with Non-Iridoid Analogs
Oroxylin A 7-Glucuronide
Molecular Formula: C₂₂H₂₀O₁₁ Molecular Weight: 484.39 g/mol CAS Number: Not specified. Key Differences:
- A methoxyflavone glucuronide, structurally distinct from iridoids.
- Used in inflammation and cancer research, highlighting functional similarity (anti-inflammatory) but differing mechanisms of action .
Data Table: Comparative Analysis of Key Compounds
| Property | 7-O-Methylmorroniside | 7-O-Ethylmorroniside | 8-O-Acetylshanzhiside Methyl Ester |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₈O₁₁ | C₁₉H₃₀O₁₁ | C₂₀H₂₈O₁₂ |
| Molecular Weight (g/mol) | 420.41 | 434.43 | 460.43 |
| Boiling Point (°C) | 604.5 | 611.7 | Not reported |
| logP | -2.62 | Not reported | Not reported |
| Key Pharmacological Use | Anti-inflammatory, renal | Diabetic nephropathy | Synthetic precursor |
| Plant Source | Cornus officinalis | Cornus officinalis | Not specified |
| CAS Number | 41679-97-4, 119943-46-3 | 945721-10-8 | N/A |
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The ethyl group in 7-O-Ethylmorroniside may confer enhanced lipophilicity and bioavailability compared to the methyl derivative, though this requires validation through pharmacokinetic studies .
- Stereochemical Impact : The α- and β-configurations of 7-O-Methylmorroniside (e.g., 7α-O-Methylmorroniside) could lead to divergent biological activities, but comparative data are lacking .
- Analytical Utility : Both methyl and ethyl derivatives are critical as HPLC reference standards due to their high purity (>98%) and well-defined chromatographic profiles .
Biological Activity
7|A-O-Methylmorroniside is a glycoside compound derived from various plant sources, particularly known for its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, effects, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 49862810 |
| Molecular Formula | C18H28O11 |
| Molecular Weight | 392.41 g/mol |
| IUPAC Name | 7-(O-methyl-β-D-mannopyranosyl)-4-hydroxy-3-methoxy-2H-pyran-2-one |
Structure
The structural formula of this compound indicates a complex arrangement that contributes to its biological activity. The presence of methoxy and hydroxyl groups enhances its interaction with biological targets.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties , which are crucial in combating oxidative stress in cells. This activity is primarily attributed to its ability to scavenge free radicals and enhance the body’s antioxidant defenses.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies indicate that it may modulate pathways involved in inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
Antidiabetic Properties
This compound has been investigated for its role in glucose metabolism. It has been found to inhibit α-glucosidase, an enzyme that plays a critical role in carbohydrate digestion. By inhibiting this enzyme, the compound may help in managing blood sugar levels, thus presenting a potential treatment avenue for diabetes .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi highlights its potential as a natural preservative or therapeutic agent.
In Vitro Studies
In vitro studies have confirmed the biological activities of this compound, particularly its antioxidant and anti-inflammatory effects. For instance, one study demonstrated that treatment with the compound significantly reduced oxidative stress markers in cultured cells.
Clinical Relevance
While most research is currently preclinical, there are indications that further clinical investigations could validate its efficacy in human subjects. A case study involving diabetic patients showed promising results when administered alongside standard treatments, leading to improved glycemic control.
Comparative Analysis
Comparative studies with other glycosides have shown that this compound possesses superior antioxidant activity compared to compounds like quercetin and catechins. This suggests a unique mechanism of action that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
